molecular formula C13H17NO B1277019 4-(Piperidin-1-ylmethyl)benzaldehyde CAS No. 471929-86-9

4-(Piperidin-1-ylmethyl)benzaldehyde

Cat. No. B1277019
M. Wt: 203.28 g/mol
InChI Key: WWBOSCKXPMBVLG-UHFFFAOYSA-N
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Description

The compound 4-(Piperidin-1-ylmethyl)benzaldehyde is a chemical intermediate that has been studied in various contexts due to its potential applications in medicinal chemistry. It serves as a key building block in the synthesis of various piperidine derivatives, which have shown promise in the treatment of diseases such as Alzheimer's and cancer, as well as possessing antimicrobial properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions with careful selection of substituents to enhance the desired biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives includes treatment with substituted benzhydryl chlorides followed by N-sulfonation, which has been shown to influence antimicrobial activity . These methods demonstrate the versatility of piperidine derivatives and the importance of structural modifications in achieving potent biological effects.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. X-ray crystallography has been used to investigate the structure of various synthesized compounds, revealing that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, which may influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the anti-acetylcholinesterase activity of certain piperidine derivatives is significantly influenced by the nature of the substituents on the nitrogen atom of the piperidine ring . The introduction of specific functional groups can dramatically enhance the activity of these compounds, as seen in the case of compound 21, which showed an affinity 18,000 times greater for acetylcholinesterase than for butyrylcholinesterase .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are important for their practical applications. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, requires careful consideration of the protecting groups to ensure the stability and reactivity of the compound during the synthesis process . Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Vis are commonly used to characterize these compounds and confirm their structures .

Scientific Research Applications

Synthesis and Anticancer Applications

4-(Piperidin-1-ylmethyl)benzaldehyde serves as an intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) elaborates on a high-yield synthetic method for a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, used in anticancer drug research. This compound is critical for developing drugs targeting various cancers, including breast cancer, lymphoma, and colon cancer (Zhang, Cao, Xu, & Wang, 2018).

Catalysis and Synthesis Applications

In catalysis, 4-(Piperidin-1-ylmethyl)benzaldehyde derivatives play a role in various synthesis processes. Perozo-Rondón et al. (2006) discuss its use in the preparation of dihydropyridine derivatives, which are significant in pharmaceuticals like calcium channel blockers (Perozo-Rondón et al., 2006).

Multicomponent Reaction and Novel Compounds Synthesis

Du et al. (2020) describe the synthesis of quinolinone derivatives through a catalyst-free multicomponent reaction involving piperidine and 4-chlorobenzaldehyde. This approach is notable for its efficiency and versatility in synthesizing novel compounds (Du, Han, Zhou, & Borovkov, 2020).

Fluorescent Properties and Biological Evaluation

Eçik et al. (2019) synthesized meso-piperidine linked Bodipy starting from 4-(2-(piperidine-1-yl)ethoxy)benzaldehyde. They studied its fluorescent properties and biological evaluation, particularly in live cell imaging and cytotoxicity studies, indicating its potential in medical imaging and cancer research (Eçik, Kazan, Sengul, Kandemir, & Çoşut, 2019).

Crystal Structure and Theoretical Studies

Kumar et al. (2020) conducted a study focusing on the crystal structure and theoretical studies of a compound derived from 4-(Piperidin-1-ylmethyl)benzaldehyde. This research contributes to understanding the molecular and crystalline properties of these compounds, which is essential for drug design and material science (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,11H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBOSCKXPMBVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428217
Record name 4-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylmethyl)benzaldehyde

CAS RN

471929-86-9
Record name 4-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Huang, L Tang, Y Shi, S Huang, L Xu… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of quinoxaline derivatives, as Multi-Target-Directed Ligands (MTDLs) for AD treatment, were designed by lending the core structural elements required for H 3 R …
Number of citations: 85 www.sciencedirect.com
F Prati, A De Simone, A Armirotti, M Summa… - ACS CHEMICAL …, 2015 - cris.unibo.it
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 5 cris.unibo.it
F Prati, A De Simone, A Armirotti… - ACS chemical …, 2015 - ACS Publications
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 64 pubs.acs.org
Y Li, X Qiang, L Luo, X Yang, G Xiao, Y Zheng… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of homoisoflavonoid Mannich base derivatives were designed, synthesized and evaluated as multifunctional agents against Alzheimer’s disease. It demonstrated that most of …
Number of citations: 83 www.sciencedirect.com
DL Sandrock - 2010 - search.proquest.com
Organotrifluoroborates have emerged in the past decade as suitable nucleophilic partners for the Suzuki-Miyaura cross-coupling reaction, acting as masked boronic acids. These …
Number of citations: 1 search.proquest.com
SA Santos, AK Lukens, L Coelho, F Nogueira… - European journal of …, 2015 - Elsevier
A series of 3-piperidin-4-yl-1H-indoles with building block diversity was synthesized based on a hit derived from an HTS whole-cell screen against Plasmodium falciparum. Thirty-eight …
Number of citations: 40 www.sciencedirect.com

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